Vitamin D2 Tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin D2 Tosylate is a derivative of ergocalciferol (Vitamin D2), which is a type of vitamin D found in food and used as a dietary supplement. This compound is synthesized by the tosylation of Vitamin D2, which involves the introduction of a tosyl group (p-toluenesulfonyl group) to the molecule. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2 Tosylate typically involves the reaction of Vitamin D2 with tosyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Vitamin D2 Tosylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
Vitamin D2 Tosylate has a wide range of applications in scientific research, including:
Mechanism of Action
Vitamin D2 Tosylate exerts its effects through the same pathways as Vitamin D2. It is metabolized in the liver to 25-hydroxyvitamin D2 and then in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D2. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
Comparison with Similar Compounds
Vitamin D3 (Cholecalciferol): Another form of vitamin D, which is synthesized in the skin upon exposure to sunlight and has similar biological functions.
Calcifediol (25-hydroxyvitamin D): The main circulating form of vitamin D, used to assess vitamin D status in the body.
Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D that exerts its effects by binding to the VDR.
Uniqueness: Vitamin D2 Tosylate is unique due to its enhanced stability and solubility compared to other forms of vitamin D. This makes it particularly useful in research and industrial applications where these properties are advantageous .
Properties
CAS No. |
72204-99-0 |
---|---|
Molecular Formula |
C₃₅H₅₀O₃S |
Molecular Weight |
550.83 |
Synonyms |
Ergocalciferol p-Toluenesulfonate; (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol 4-Methylbenzenesulfonate; (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]eth |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.